[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5: is a stable isotope-labeled compound. It is a derivative of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester, which is an intermediate in the preparation of Bendamustine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 involves several steps. The starting materials typically include benzimidazole derivatives and other organic compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the identification and quantification of other compounds.
Biology: In biological research, it is used to study metabolic pathways and enzyme reactions. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems.
Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. It helps in understanding the pharmacokinetics and pharmacodynamics of potential drug candidates.
Industry: In industrial applications, this compound is used in the production of high-quality reference materials and standards for analytical testing. It ensures the accuracy and reliability of analytical results.
Mechanism of Action
The mechanism of action of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological system .
Comparison with Similar Compounds
- [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester
- 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester
- 5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Methyl Ester
Comparison: Compared to similar compounds, [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 is unique due to its stable isotope labeling. This labeling allows for more precise and accurate analytical measurements, making it highly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C23H36N6O5S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18+/m1/s1 |
InChI Key |
KXNPVXPOPUZYGB-RYKRPPSOSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.